

Phthalhydrazide chemical properties and synthesis

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Phthalhydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalhydrazide, with the chemical formula C₈H₆N₂O₂, is a heterocyclic organic compound derived from phthalic acid.[1] It presents as a white to off-white crystalline solid and is a key intermediate in various chemical syntheses.[1] Its structure, featuring a hydrazine moiety fused to a phthaloyl framework, makes it a versatile precursor for the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and dyes.[1] In medicinal chemistry, **phthalhydrazide** derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticonvulsant activities.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **phthalhydrazide** is presented in the table below for easy reference and comparison.



| Property | Value | References |
|-------------------|---|-----------------|
| Molecular Formula | C ₈ H ₆ N ₂ O ₂ | [2][3][4] |
| Molecular Weight | 162.15 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder or chunks | [1][2][6] |
| Melting Point | >300 °C (decomposes) | [2][3][6] |
| Boiling Point | 288.82 °C (rough estimate) | [2][3] |
| Solubility | Sparingly soluble in water. Soluble in acetone and acetic acid. | [1][2][3][6][7] |
| Density | 1.3264 g/cm³ (rough estimate) | [2][3] |
| Flash Point | 270.4 °C | [2][3] |
| Vapor Pressure | 1.41E-11 mmHg at 25°C | [2][3] |
| рКа | 10.70 ± 0.20 (Predicted) | [2] |
| CAS Number | 1445-69-8 | [1][2] |

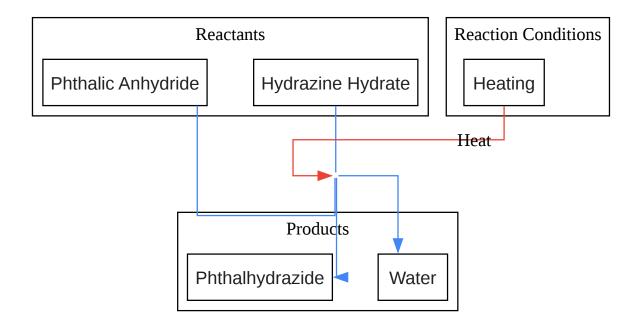
Synthesis of Phthalhydrazide

The most common and industrially significant method for the synthesis of **phthalhydrazide** is the condensation reaction between phthalic anhydride and hydrazine hydrate.[1] An alternative pathway where **phthalhydrazide** is formed is during the Ing–Manske procedure in the Gabriel synthesis of primary amines.[8]

Primary Synthesis: From Phthalic Anhydride and Hydrazine Hydrate

This method involves the reaction of phthalic anhydride with hydrazine hydrate, typically under heating, to yield **phthalhydrazide**.





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Caption: Synthesis of **Phthalhydrazide** from Phthalic Anhydride.

Experimental Protocol:

A detailed experimental protocol for the synthesis of **phthalhydrazide** from phthalic anhydride is as follows:

Materials:

- Phthalic anhydride
- 60% Hydrazine hydrate
- Xylene (solvent)
- Tetrabutylammonium bromide (phase transfer catalyst)
- 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer

Procedure:



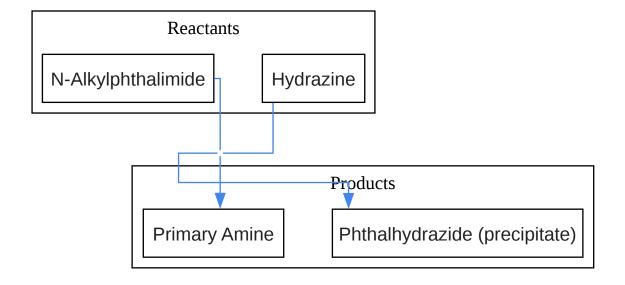
- To a 1000 mL four-necked flask, add 400 g of xylene.
- Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide to the flask.
- Heat the mixture to 120 °C or higher with stirring.
- Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.
- During the addition and subsequent reaction, distill off the azeotrope of xylene and the water formed.
- After the water has been separated, continue the reaction for 2-3 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- The **phthalhydrazide** product will precipitate out of the solution.
- Collect the solid product by suction filtration.[9]

This procedure is reported to yield approximately 126.9 g of **phthalhydrazide** (97.9% yield) with a purity of 98.7% as determined by HPLC.[9]

Formation in Gabriel Synthesis

Phthalhydrazide is also formed as a byproduct when hydrazine is used to cleave the N-alkylphthalimide intermediate in the Gabriel synthesis to release the primary amine.[8][10]





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Caption: Formation of **Phthalhydrazide** in Gabriel Synthesis.

Experimental Protocol (Example from Literature):

The following protocol describes the removal of the phthaloyl group using hydrazine, resulting in the precipitation of **phthalhydrazide**.

Materials:

- · Diethyl phthalimidomethylphosphonate
- 95% Hydrazine
- Absolute ethanol
- Benzene

Procedure:

- Dissolve 50.0 g (0.17 mol) of diethyl phthalimidomethylphosphonate in 750 mL of absolute ethanol in a flask.
- Add a solution of 6.4 g (0.19 mol) of 95% hydrazine in 50 mL of absolute ethanol to the flask.



- Stir the resulting mixture overnight at room temperature.
- Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours.
- Cool the mixture to 0–5°C in an ice bath.
- The precipitated phthalhydrazide is collected by suction filtration.
- Wash the collected **phthalhydrazide** thoroughly with three 125-mL portions of benzene.[11]

Applications

Phthalhydrazide is a valuable intermediate in the synthesis of a variety of organic compounds. [1] Its primary applications are in:

- Pharmaceuticals: It serves as a building block for the synthesis of various heterocyclic compounds, including phthalazine and triazole derivatives, which are investigated for their pharmacological activities.[1]
- Agrochemicals: It is used as a precursor for the synthesis of certain herbicides and insecticides.[1]
- Dyes and Pigments: Phthalhydrazide is a starting material in the production of some dyes and pigments.[1]
- Analytical Chemistry: It can be used as a derivatizing agent for carbonyl compounds.[1]

Safety Information

Phthalhydrazide is considered to have low acute toxicity. However, prolonged exposure or inhalation of dust may pose health risks.[1] It is recommended to handle **phthalhydrazide** with standard laboratory safety precautions, including the use of protective gloves, safety goggles, and adequate ventilation.[1] Contact with skin and eyes should be avoided.[3]

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